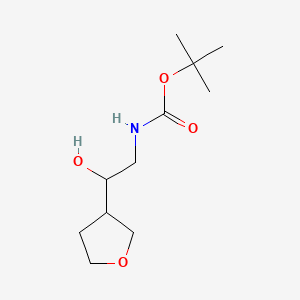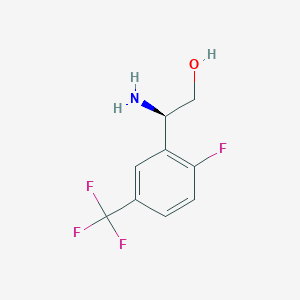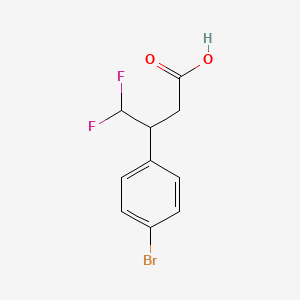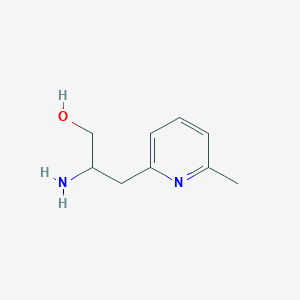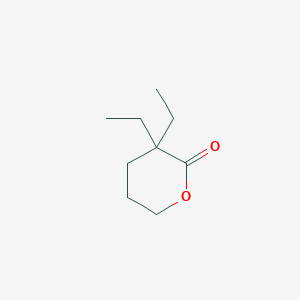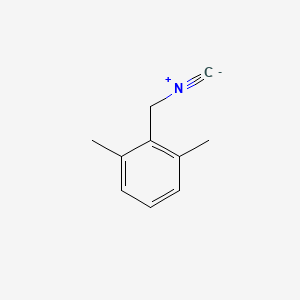
2-(isocyanomethyl)-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isocyanomethyl)-1,3-dimethylbenzene is an organic compound characterized by the presence of an isocyanide group attached to a benzene ring substituted with two methyl groups. This compound is part of the isocyanide family, known for their unique reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanomethyl)-1,3-dimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3-dimethylbenzene with silver cyanide. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include:
Solvent: Dichloromethane
Temperature: Room temperature
Catalyst: Silver cyanide
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves the dehydration of formamides using phosphorus oxychloride in the presence of a base like triethylamine. This method is preferred due to its high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isocyanomethyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form isocyanates.
Reduction: Reduction of the isocyanide group can lead to the formation of primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Ureas and carbamates
Wissenschaftliche Forschungsanwendungen
2-(Isocyanomethyl)-1,3-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 2-(isocyanomethyl)-1,3-dimethylbenzene involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanide group can add to electrophilic centers, forming new carbon-nitrogen bonds.
Electrophilic Substitution: The isocyanide group can be substituted by nucleophiles, leading to the formation of new compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethylphenyl isocyanide
- Benzyl isocyanide
- Phenyl isocyanide
Uniqueness
2-(Isocyanomethyl)-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other isocyanides, it offers distinct advantages in terms of selectivity and yield in synthetic applications .
Eigenschaften
Molekularformel |
C10H11N |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-(isocyanomethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11N/c1-8-5-4-6-9(2)10(8)7-11-3/h4-6H,7H2,1-2H3 |
InChI-Schlüssel |
TZVKHZQDUXLODF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


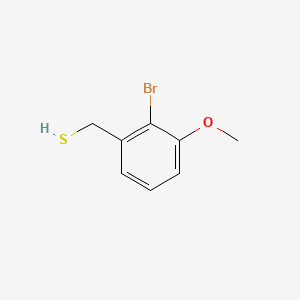
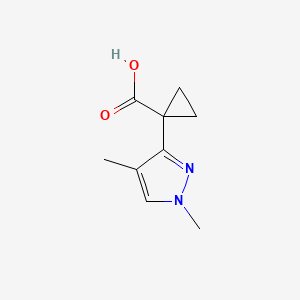
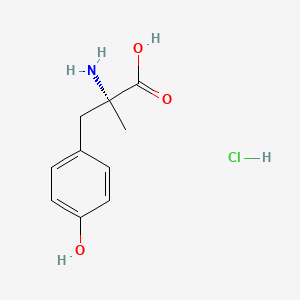
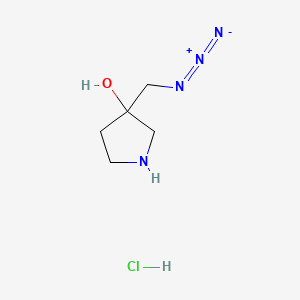
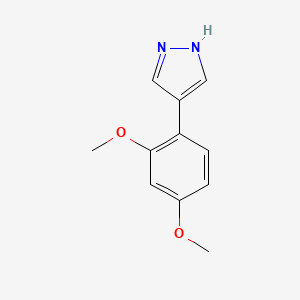
![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)
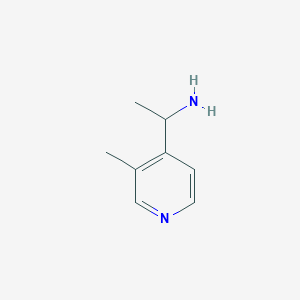
![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)
